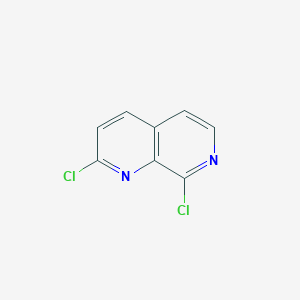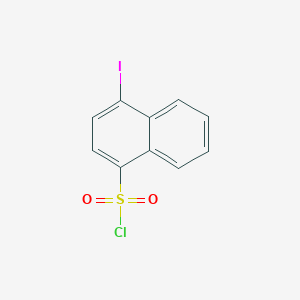
2,6-Dibromo-3-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-ethoxypyridine is an organobromine compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and an ethoxy group at position 3 on the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-3-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-ethoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism involves interaction with specific molecular targets, although detailed pathways are still under investigation .
Comparación Con Compuestos Similares
2,6-Dibromopyridine: Similar structure but lacks the ethoxy group.
2,6-Dibromo-3-hydroxypyridine: Similar structure but has a hydroxyl group instead of an ethoxy group.
Uniqueness: 2,6-Dibromo-3-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
2,6-dibromo-3-ethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 |
Clave InChI |
NHIOTXJJYPCUSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)



![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)



